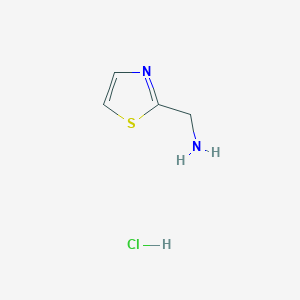
チアゾール-2-イルメタナミン塩酸塩
概要
説明
Thiazol-2-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
科学的研究の応用
Thiazol-2-ylmethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
Target of Action
Thiazol-2-ylmethanamine hydrochloride is part of the thiazole family of compounds . Thiazoles have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . This suggests that Thiazol-2-ylmethanamine hydrochloride may interact with its targets in a similar manner, leading to its diverse biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with thiazole compounds , it can be inferred that multiple pathways may be influenced.
Result of Action
Given the diverse biological activities associated with thiazole compounds , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Thiazol-2-ylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme monoamine oxidase, which is involved in the oxidative deamination of monoamines. Thiazol-2-ylmethanamine hydrochloride acts as a substrate for this enzyme, leading to the production of hydrogen peroxide and ammonia . Additionally, it interacts with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing neurotransmission and modulating mood and behavior .
Cellular Effects
Thiazol-2-ylmethanamine hydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, thiazol-2-ylmethanamine hydrochloride can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . It also affects gene expression by modulating the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses and cell growth . Furthermore, thiazol-2-ylmethanamine hydrochloride impacts cellular metabolism by altering the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby influencing glycolysis and energy production .
Molecular Mechanism
The molecular mechanism of action of thiazol-2-ylmethanamine hydrochloride involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, thiazol-2-ylmethanamine hydrochloride binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can enhance mood and alleviate symptoms of depression . Additionally, thiazol-2-ylmethanamine hydrochloride can modulate gene expression by binding to transcription factors and altering their activity, thereby influencing the expression of target genes involved in cell growth and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazol-2-ylmethanamine hydrochloride can vary over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its effects on cellular function may change over time, particularly in long-term studies. For instance, prolonged exposure to thiazol-2-ylmethanamine hydrochloride has been shown to induce adaptive responses in cells, such as upregulation of antioxidant enzymes and increased resistance to oxidative stress . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.
Dosage Effects in Animal Models
The effects of thiazol-2-ylmethanamine hydrochloride can vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as enhanced cognitive function and reduced anxiety-like behavior . At higher doses, thiazol-2-ylmethanamine hydrochloride can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the accumulation of reactive metabolites and oxidative stress, which can damage cellular components and disrupt normal cellular function . Therefore, careful consideration of dosage is essential when evaluating the safety and efficacy of thiazol-2-ylmethanamine hydrochloride in preclinical studies.
Metabolic Pathways
Thiazol-2-ylmethanamine hydrochloride is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, the compound undergoes oxidation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates can then undergo further conjugation reactions in phase II metabolism, such as glucuronidation and sulfation, to form more water-soluble metabolites that can be excreted from the body . The involvement of thiazol-2-ylmethanamine hydrochloride in these metabolic pathways highlights its potential for drug-drug interactions and the importance of understanding its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of thiazol-2-ylmethanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, thiazol-2-ylmethanamine hydrochloride can bind to intracellular proteins, such as cytosolic enzymes and receptors, influencing its localization and accumulation . The distribution of thiazol-2-ylmethanamine hydrochloride within tissues is also influenced by factors such as blood flow and tissue permeability, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
Thiazol-2-ylmethanamine hydrochloride exhibits specific subcellular localization patterns that can influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and receptors . It can also be transported into the nucleus, where it can modulate gene expression by binding to transcription factors and influencing their activity . Additionally, thiazol-2-ylmethanamine hydrochloride can be targeted to specific subcellular compartments, such as mitochondria, through the presence of targeting signals or post-translational modifications . These localization patterns highlight the importance of subcellular compartmentalization in determining the biological activity of thiazol-2-ylmethanamine hydrochloride.
準備方法
Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction typically proceeds as follows:
- Thiazole is reacted with formaldehyde in the presence of hydrochloric acid to form thiazol-2-ylmethanol.
- Thiazol-2-ylmethanol is then treated with ammonium chloride to yield thiazol-2-ylmethanamine hydrochloride.
Industrial Production Methods: Industrial production of thiazol-2-ylmethanamine hydrochloride often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Thiazol-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazol-2-ylmethanone.
Reduction: Reduction reactions can convert it into thiazol-2-ylmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Thiazol-2-ylmethanone.
Reduction: Thiazol-2-ylmethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
類似化合物との比較
Thiazol-2-ylmethanamine hydrochloride can be compared with other thiazole derivatives such as:
- Thiazol-2-ylmethanamine dihydrochloride
- (5-Bromo-4-methylthiazol-2-yl)methanamine
- Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate
Uniqueness: Thiazol-2-ylmethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
IUPAC Name |
1,3-thiazol-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJCCSYSPIKAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655067 | |
| Record name | 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850852-85-6 | |
| Record name | 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


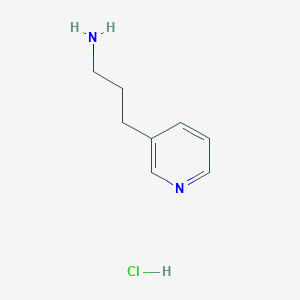
![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)

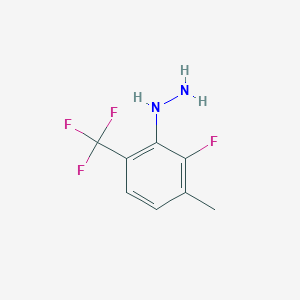
![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)
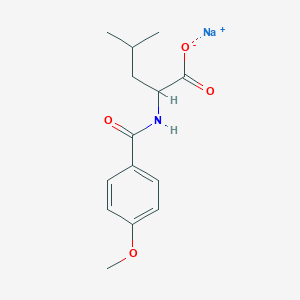


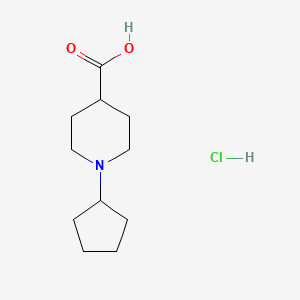

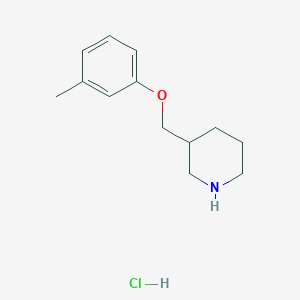
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)


